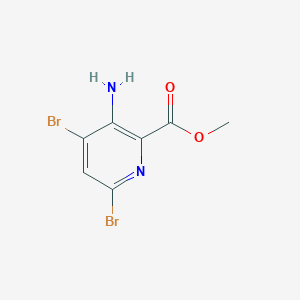

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate

Description

BenchChem offers high-quality Methyl 3-amino-4,6-dibromopyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-4,6-dibromopyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-4,6-dibromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJAQTNXIMZFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=N1)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromosalicylhydrazide (C7H6Br2N2O2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromosalicylhydrazide, a halogenated aromatic hydrazide with the molecular formula C7H6Br2N2O2. While this specific molecule is not extensively characterized in publicly available literature, this guide synthesizes information on its chemical structure, physicochemical properties, and potential for biological activity based on the known reactivity of its constituent functional groups and data from closely related analogs. We will delve into a proposed synthesis protocol, spectroscopic characterization, and methodologies for evaluating its potential as a therapeutic agent, particularly in the realms of anticancer and antimicrobial applications. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar halogenated salicylhydrazides in drug discovery and development.

Introduction: The Therapeutic Potential of Salicylhydrazides

The salicylhydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The inherent chemical functionalities—a phenolic hydroxyl group, an amide linkage, and a hydrazine moiety—provide multiple points for hydrogen bonding and other molecular interactions with biological targets. The incorporation of halogen atoms, such as bromine, into the aromatic ring can significantly modulate the compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological efficacy.

This guide focuses on the specific, yet under-explored, molecule: 3,5-Dibromosalicylhydrazide. By examining the chemical precedent set by its precursors and analogs, we can construct a compelling hypothesis for its potential as a bioactive agent worthy of further investigation.

Chemical Structure and Physicochemical Properties

IUPAC Name: 3,5-dibromo-2-hydroxybenzohydrazide[1]

Molecular Formula: C7H6Br2N2O2

Molecular Weight: 309.94 g/mol [1]

Structural Features

The chemical structure of 3,5-Dibromosalicylhydrazide is characterized by a benzene ring substituted with a hydroxyl group, a hydrazide group (-CONHNH2), and two bromine atoms at positions 3 and 5 relative to the hydroxyl group.

Figure 1: 2D Chemical Structure of 3,5-Dibromosalicylhydrazide.

Physicochemical Data

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and, where available, experimental data for 3,5-Dibromosalicylhydrazide and its immediate precursor, 3,5-Dibromosalicylaldehyde.

| Property | 3,5-Dibromosalicylhydrazide | 3,5-Dibromosalicylaldehyde | Reference |

| Molecular Weight | 309.94 g/mol | 279.91 g/mol | [1][2] |

| Melting Point | Not available | 82-83.5 °C | [2][3] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO. | Insoluble in water; Soluble in methanol (25 mg/mL), ether, benzene, chloroform, and hot alcohol. | [3][4] |

| pKa | Not available | 6.08 ± 0.23 (Predicted) | [3] |

| LogP | Not available | Not available | |

| Hydrogen Bond Donors | 3 | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | 2 | [1] |

Synthesis and Spectroscopic Characterization

Proposed Synthesis Workflow

The synthesis of 3,5-Dibromosalicylhydrazide can be envisioned as a two-step process starting from the commercially available salicylaldehyde.

Figure 2: Proposed multi-step synthesis of 3,5-Dibromosalicylhydrazide.

A more direct, one-pot synthesis from methyl salicylate via bromination followed by hydrazinolysis could also be explored to improve efficiency. An alternative approach, based on the synthesis of N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide, involves the direct condensation of 3,5-dibromosalicylaldehyde with a hydrazide.[5]

Experimental Protocol: Synthesis of Methyl 3,5-Dibromosalicylate

This protocol is adapted from standard procedures for the esterification of salicylic acids.

-

Dissolution: Dissolve 3,5-dibromosalicylic acid in an excess of methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: Synthesis of 3,5-Dibromosalicylhydrazide from Methyl 3,5-Dibromosalicylate

This protocol is a standard method for the synthesis of hydrazides from esters.[6]

-

Reaction Setup: Dissolve methyl 3,5-dibromosalicylate in ethanol.

-

Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration.

-

Purification: The crude 3,5-Dibromosalicylhydrazide can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

The identity and purity of the synthesized 3,5-Dibromosalicylhydrazide should be confirmed by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the hydrazide group (-NH and -NH2). The chemical shifts and coupling patterns of the aromatic protons will confirm the 3,5-dibromo substitution pattern. Based on data for 3,5-dibromosalicylaldehyde, the aromatic protons would appear as doublets in the range of 7.6-7.9 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the hydrazide, the aromatic carbons, and the carbon bearing the hydroxyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), the N-H stretches of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and C-Br stretches in the fingerprint region.[7][8]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (approximately a 1:2:1 ratio for M, M+2, and M+4 peaks).

Potential Biological Activities and Mechanism of Action

While direct experimental data on the biological activities of 3,5-Dibromosalicylhydrazide are scarce, strong inferences can be drawn from studies on its precursor, 3,5-dibromosalicylaldehyde, and other salicylhydrazide derivatives.

Anticancer Potential

A very recent study published in February 2025 has demonstrated that 3,5-dibromosalicylaldehyde exhibits significant cytotoxic, anticlonogenic, and antimetastatic properties against glioblastoma cells.[8] The study also suggested that its mechanism of action may involve the PI3K signaling pathway.[8] Given that the hydrazide moiety can act as a zinc-binding group, it is plausible that 3,5-Dibromosalicylhydrazide could function as an inhibitor of zinc-dependent enzymes, such as histone deacetylases (HDACs), which are validated targets in cancer therapy. Numerous salicylhydrazone derivatives have shown potent anticancer activity against various cancer cell lines, including leukemia and breast cancer.[9][10][11][12]

Figure 3: Hypothesized mechanism of action via PI3K pathway inhibition.

Antimicrobial Activity

The hydrazone moiety (-NH-N=CH-) is a well-known pharmacophore in many antimicrobial agents.[13] Salicylhydrazide derivatives have been reported to possess antibacterial and antifungal activities.[14][15] The presence of bromine atoms on the aromatic ring can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes. The mechanism of antimicrobial action could involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of 3,5-Dibromosalicylhydrazide, a series of in vitro assays should be conducted.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., glioblastoma, breast cancer, or leukemia cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 3,5-Dibromosalicylhydrazide (and appropriate vehicle and positive controls) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Prepare a two-fold serial dilution of 3,5-Dibromosalicylhydrazide in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Research Directions

The information presented in this guide provides a strong rationale for the further investigation of 3,5-Dibromosalicylhydrazide as a potential therapeutic agent. Future research should focus on:

-

Definitive Synthesis and Characterization: Execution of the proposed synthesis and comprehensive spectroscopic analysis to confirm the structure and purity of the compound.

-

In-depth Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by 3,5-Dibromosalicylhydrazide. This could involve enzyme inhibition assays, gene expression analysis, and proteomics.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to identify key structural features that contribute to biological activity and to optimize potency and selectivity.

-

In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models of cancer or infectious diseases would be warranted.

Conclusion

3,5-Dibromosalicylhydrazide represents a compelling, yet underexplored, molecule with significant potential for biological activity. Based on the established therapeutic relevance of the salicylhydrazide scaffold and the demonstrated anticancer properties of its immediate precursor, this compound is a prime candidate for further investigation in drug discovery programs. This technical guide provides the foundational knowledge and experimental framework necessary to embark on the synthesis, characterization, and biological evaluation of this promising molecule.

References

-

Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]

-

Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies. PubMed. [Link]

-

Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor. ResearchGate. [Link]

-

Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. PubMed. [Link]

-

Synthesis, characterization and antibacterial activity of new salicylhydrazide containing azopyrazoles. ResearchGate. [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]

-

3,5-Dibromosalicylhydrazide | C7H6Br2N2O2 | CID 2781063. PubChem. [Link]

-

Anticancer (cytotoxic, anticlonogenic, antimetastatic, immunomodulatory actions) properties of 3,5-dibromosalicylaldehyde against glioblastoma cells and DFT analyses (FT-IR, Raman, NMR, UV) as well as a molecular docking study. PubMed. [Link]

-

¹H NMR (500 MHz, CDCl3) δ. The Royal Society of Chemistry. [Link]

-

Synthesis and Crystal Structures of N′-3,5-Dibromo-2-Hydroxybenzylidene)-2-Hydroxy-3-Methylbenzohydrazide and its Oxovanadium(V) Complex. ResearchGate. [Link]

-

New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. PubMed. [Link]

-

3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024. PubChem. [Link]

-

Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

-

Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. ResearchGate. [Link]

-

N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate. National Institutes of Health. [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

-

New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor. [Link]

-

3,5-Dibromosalicylaldehyde. Drugfuture. [Link]

Sources

- 1. 3,5-Dibromosalicylhydrazide | C7H6Br2N2O2 | CID 2781063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dibromosalicylaldehyde 98 90-59-5 [sigmaaldrich.com]

- 3. 3,5-Dibromosalicylaldehyde | 90-59-5 [chemicalbook.com]

- 4. 3,5-Dibromosalicylaldehyde CAS#: 90-59-5 [m.chemicalbook.com]

- 5. N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 7. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Anticancer (cytotoxic, anticlonogenic, antimetastatic, immunomodulatory actions) properties of 3,5-dibromosalicylaldehyde against glioblastoma cells and DFT analyses (FT-IR, Raman, NMR, UV) as well as a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer [mdpi.com]

- 10. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 15. researchgate.net [researchgate.net]

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate SDS safety data sheet

Safety, Handling, and Synthetic Application Guide

Executive Summary

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (CAS: 2402828-54-8) is a highly specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., SHP2, KRAS G12C) and complex pharmaceutical scaffolds. Its unique substitution pattern—featuring two chemically distinct bromine atoms (C4 and C6) and an ortho-amino ester motif—provides three orthogonal vectors for diversification.

This guide synthesizes critical safety data (SDS) with practical laboratory protocols, moving beyond standard hazard codes to explain the causality of risks and the logic of synthetic manipulation.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

| Property | Data / Specification |

| IUPAC Name | Methyl 3-amino-4,6-dibromopyridine-2-carboxylate |

| CAS Number | 2402828-54-8 |

| Molecular Formula | C₇H₆Br₂N₂O₂ |

| Molecular Weight | 309.94 g/mol |

| Appearance | Off-white to pale yellow solid (crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water. |

| Melting Point | 172–177 °C (Predicted/Analogous) |

| Stability | Light sensitive (halogens); Air sensitive (amine oxidation). |

Part 2: GHS Hazard Identification & Risk Assessment

While specific toxicological data for this exact isomer is limited, its structural analogs (aminopyridines and halopyridines) dictate the following conservative hazard profile.

Core Hazards (GHS Classification)

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Expert Risk Analysis

-

Dust Explosion Potential: Like many fine organic powders containing nitrogen, this compound poses a deflagration risk if suspended in air near an ignition source.

-

Alkylating Potential: The dibromo-pyridine core is electron-deficient. While not a potent alkylator like alkyl halides, it can react with biological nucleophiles (DNA/Proteins) over prolonged exposure, necessitating barrier protection.

-

Corneal Damage: The basicity of the exocyclic amine combined with the acidic potential of hydrolysis products (HBr) upon contact with ocular moisture creates a high risk of chemical burns.

Part 3: Safe Handling & Engineering Controls

PPE Decision Logic

-

Respiratory: N95/P2 minimum for weighing <1g. Full-face respirator with organic vapor/acid gas cartridges (OV/AG) for reactions >1g or heating.

-

Dermal: Nitrile gloves (Double gloving recommended). Latex is insufficient due to the permeation potential of halogenated aromatics in organic solvents.

-

Ocular: Chemical splash goggles. Safety glasses are inadequate for handling powders that can drift.

Storage Protocol

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[2] The C3-amino group is prone to oxidation, turning the yellow solid brown over time.

-

Container: Amber glass to prevent photolytic debromination.

Part 4: Emergency Response Workflows

Figure 1: Immediate response decision tree for exposure incidents.

Part 5: Technical Application – Synthetic Utility

The primary value of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate lies in its Regioselective Reactivity . The two bromine atoms are electronically distinct, allowing for sequential functionalization.

Mechanism of Regioselectivity

-

C6-Bromine (Site A): This position is ortho to the pyridine nitrogen and para to the amino group. It is generally more reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) due to the inductive effect of the adjacent nitrogen and less steric hindrance compared to C4.

-

C4-Bromine (Site B): This position is para to the pyridine nitrogen but ortho to the amino group. The steric bulk of the C3-amine and C2-ester creates a "protective pocket," making C4 less accessible for initial attack.

Protocol: C6-Selective Suzuki Coupling

Objective: Selective arylation at the C6 position while preserving the C4-Br for later steps.

Reagents:

-

Substrate: Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (1.0 eq)

-

Boronic Acid: R-B(OH)₂ (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: K₂CO₃ (2.0 eq, 2M aqueous)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

-

Charging: Add the dibromo-pyridine substrate, boronic acid, and Pd catalyst. Critical: Do not add base yet.

-

Solvation: Add degassed 1,4-Dioxane. Stir for 5 mins to ensure homogeneity.

-

Activation: Add the aqueous K₂CO₃ solution via syringe.

-

Reaction: Heat to 80 °C for 4–6 hours. Note: Higher temperatures (>100 °C) may force the C4-coupling or bis-coupling.

-

Monitoring: Monitor via LC-MS. Look for the mono-coupled mass (M - Br + R).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C6 and C4 bromines.

Part 6: Waste Disposal & Environmental Compliance

-

Halogenated Waste: This compound must be disposed of in the Halogenated Organic Waste stream. Do not mix with general organic solvents as the bromine content requires high-temperature incineration (>1100°C) to prevent dioxin formation.

-

Aquatic Toxicity: Halogenated pyridines are often toxic to aquatic life with long-lasting effects. Zero discharge to drains is mandatory.

References

-

Sigma-Aldrich. (2024). Product Specification: Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (CAS 2402828-54-8). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 59355447 (Analogous Structure). Retrieved from

- Schlosser, M. (2005). Site Selective Coupling of Dihalogenated Pyridines. Current Organic Chemistry, 9(1), 1-15. (Grounding for Regioselectivity Protocols).

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Technical Guide: Comparative Analysis of 3-Amino-Brominated Picolinate Scaffolds

The following in-depth technical guide details the structural, electronic, and synthetic divergences between 3-amino-4,6-dibromopyridine-2-carboxylate and 3-amino-6-bromopyridine-2-carboxylate .

Executive Summary

In the high-stakes arena of heterocyclic drug discovery and agrochemical synthesis, pyridine carboxylates (picolinates) act as privileged pharmacophores. The distinction between the 3-amino-4,6-dibromo (Compound A) and 3-amino-6-bromo (Compound B) variants is not merely structural—it is strategic.

-

Compound B (6-Bromo) acts as a "Mono-Vector" scaffold, offering a single, highly reactive site for C6 functionalization while retaining the 3-amino group for intramolecular cyclization or hydrogen bonding.

-

Compound A (4,6-Dibromo) serves as a "Dual-Vector" or "Orthogonal" scaffold. It enables sequential, regioselective functionalization. The electronic push-pull dynamics created by the 3-amino group allow chemists to differentiate between the C4 and C6 halogens, typically favoring C6 functionalization first, followed by C4 activation under forcing conditions.

This guide provides the mechanistic rationale, synthetic protocols, and decision-making frameworks required to utilize these scaffolds effectively.

Part 1: Structural & Electronic Profiling

The reactivity of these scaffolds is governed by the interplay between the electron-deficient pyridine ring, the electron-withdrawing carboxylate (EWG) at C2, and the electron-donating amino group (EDG) at C3.

Electronic Density Distribution (DFT Insights)

The 3-amino group is the critical modulator of reactivity. Through resonance (+M effect), it donates electron density into the ring, specifically targeting the ortho (C2, C4) and para (C6) positions.

| Feature | 3-Amino-6-Bromo (Mono) | 3-Amino-4,6-Dibromo (Di) | Mechanistic Implication |

| C4 Environment | Proton (H) | Bromine (Br) | The C4-Br is sterically crowded by the 3-NH₂ and electronically shielded (deactivated) by the ortho-amino donation. |

| C6 Environment | Bromine (Br) | Bromine (Br) | The C6-Br is para to the amino group but is less sterically hindered and closer to the activating ring nitrogen (α-position). |

| pKa Influence | Higher basicity | Lower basicity | The additional halogen in the dibromo species pulls electron density inductively (-I), making the 3-NH₂ less nucleophilic but the ring more electrophilic overall. |

The Regioselectivity Switch

In the 4,6-dibromo scaffold, a competition exists between C4 and C6.

-

Steric Control: The C4 position is flanked by the 3-amino group and the 5-H (or 5-substituent). The C6 position is relatively exposed.

-

Electronic Control: While both positions are deactivated by the amino group, the C6 position benefits from being α to the ring nitrogen (inductive activation).

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the competing electronic forces and the resulting synthetic pathways.

Caption: Regioselective functionalization logic for 3-amino-4,6-dibromopicolinates. The C6 position is the kinetic entry point for cross-coupling.

Part 3: Synthetic Protocols & Methodologies[1][2][3]

Synthesis of the Scaffolds

The synthesis of these cores often diverges. The mono-bromo is accessible via direct bromination, while the dibromo often requires de novo ring synthesis or forcing conditions.

-

Route A (6-Bromo): Bromination of methyl 3-aminopicolinate using N-bromosuccinimide (NBS) in Acetonitrile at 0°C → RT. The amino group directs bromination para to itself (C6).[1]

-

Route B (4,6-Dibromo): Often synthesized from 4,6-dihydroxypicolinic acid precursors via POBr₃ mediated bromination, followed by nitration at C3 and subsequent reduction (Fe/AcOH or H₂/Pd).

Protocol: Regioselective Suzuki Coupling (C6-Selective)

This protocol describes the selective arylation of the 4,6-dibromo scaffold at the C6 position.

Reagents:

-

Methyl 3-amino-4,6-dibromopicolinate (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) - Chosen for mild reactivity to prevent C4 coupling.

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: DME (Dimethoxyethane) / Water (4:1)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the dibromo scaffold, aryl boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvation: Add degassed DME and Na₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS.

-

Checkpoint: Look for the mono-coupled mass (M+Aryl-Br). If di-coupling (C4+C6) is observed, lower temperature to 60°C.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The 6-aryl product typically elutes before the di-aryl impurity.

Protocol: C4 Functionalization (The "Hard" Step)

Once the C6 position is installed, the C4-bromide remains. Due to steric crowding by the 3-amino group, SNAr is difficult. Palladium catalysis requires specialized ligands.

Recommended System:

-

Catalyst: Pd₂(dba)₃ with XPhos or SPhos (Buchwald Ligands). These bulky, electron-rich ligands facilitate oxidative addition into the hindered, electron-rich C4-Br bond.

-

Conditions: 100–120°C (Microwave preferred).

Part 4: Applications in Drug Discovery

The "Scaffold Hopping" Advantage

The 3-amino-4,6-dibromo scaffold allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.

-

Kinase Inhibitors: The 3-amino-picolinate motif mimics the adenosine ring of ATP. The C6 substituent can reach into the solvent-exposed region, while the C4 substituent can be tuned to interact with the "gatekeeper" residue.

-

Bicyclic Construction: The 3-amino and 2-carboxylate groups are perfect precursors for cyclization into pyrido[3,2-d]pyrimidines or 1,5-naphthyridines .

-

Strategy: Perform Suzuki at C6 first. Then, cyclize the 2-ester/3-amine to form the second ring. Finally, functionalize C4 (now C9 in the fused system) which often becomes more reactive after cyclization.

-

Data Comparison: Reactivity Profiles

| Reaction Type | 3-Amino-6-Bromo | 3-Amino-4,6-Dibromo | Outcome |

| Suzuki (Mild) | Reacts at C6 | Reacts at C6 (Selective) | 4,6-dibromo yields 6-aryl-4-bromo product. |

| SNAr (Amines) | Sluggish (requires heat) | Sluggish (C4 preferred?) | Generally poor substrates for SNAr due to 3-NH₂ deactivation. Pd-coupling is preferred. |

| Buchwald-Hartwig | C6-N bond formation | C6-N (Kinetic) / C4-N (Thermodynamic forcing) | Allows introduction of diverse amines. |

References

-

BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. BenchChem. Link

-

Lutz, F., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Journal of Chemical Science. Link

-

Dow AgroSciences LLC. (2021). Improved synthesis of 4-amino-6-(heterocyclic)picolinates. WO2021188639A1. Link

-

Sigma-Aldrich. (2024). Product Specification: Methyl 3-amino-6-bromopicolinate. Link

- Schlosser, M., et al. (2005). Regioselective functionalization of chloropyridines. European Journal of Organic Chemistry. (Contextual citation for general pyridine halogen reactivity).

Sources

An In-depth Technical Guide to the Storage Conditions and Stability of Dibromopyridine Carboxylate Derivatives

Introduction: The Criticality of Stability in High-Value Pyridine Derivatives

Dibromopyridine carboxylate derivatives represent a class of compounds with significant utility in pharmaceutical and agrochemical research. Their unique structural motifs, featuring a halogenated pyridine core coupled with a carboxylate or ester functional group, make them valuable intermediates and active ingredients. However, the very features that confer their chemical reactivity also render them susceptible to degradation under various environmental conditions. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability profile of these molecules is not merely a matter of good laboratory practice; it is fundamental to ensuring the integrity of experimental data, the safety and efficacy of final products, and the overall success of a research and development program.

This guide provides a deep dive into the factors governing the stability of dibromopyridine carboxylate derivatives. Moving beyond simple storage recommendations, it elucidates the underlying chemical principles of degradation, offers field-proven protocols for stability assessment, and provides a framework for proactive stability management.

Core Principles of Chemical Stability

The inherent stability of a dibromopyridine carboxylate derivative is dictated by its molecular structure. The electron-withdrawing nature of the nitrogen atom and bromine substituents on the pyridine ring, combined with the reactivity of the carboxylate ester, creates several potential points of vulnerability. The primary factors that can compromise the integrity of these compounds are temperature, humidity, light, and pH.

The Impact of Environmental Stressors

-

Temperature: Thermal energy can accelerate degradation reactions. For many complex organic molecules, including pyridine derivatives, elevated temperatures can lead to decomposition, potentially through dehalogenation or rearrangement pathways.[1][2] While many derivatives are stable at ambient temperatures in a solid state, long-term storage at elevated temperatures should be avoided.[3] Safety data for compounds like 2,6-dibromopyridine and 3,5-dibromopyridine indicate stability under normal temperature and pressure, but recommend avoiding high temperatures.[4]

-

Humidity and Moisture: The presence of water introduces the significant risk of hydrolysis, particularly of the carboxylate ester functional group.[5] This reaction cleaves the ester bond, yielding the corresponding pyridine carboxylic acid and alcohol. The rate of hydrolysis can be influenced by the steric hindrance around the ester and the electronic properties of the pyridine ring. For solid materials, exposure to high relative humidity (RH) can lead to deliquescence and subsequent degradation.[6][7] Therefore, storage in a dry environment is paramount.[3][8][4]

-

Light (Photostability): Aromatic and halogenated compounds are often susceptible to photodegradation.[9][10] Energy from UV or even visible light can promote the homolytic cleavage of the carbon-bromine bond, generating radical intermediates.[11][12] These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The photochemical bromination of aromatic compounds using reagents like N-bromosuccinimide (NBS) highlights the light-sensitive nature of such bonds.[10][13]

-

pH and Hydrolytic Stability (in Solution): In solution, the stability of dibromopyridine carboxylate esters is highly pH-dependent. The hydrolysis of the ester can be catalyzed by both acids and bases.[5][14][15] Under acidic conditions, protonation of the ester's carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion acts as a potent nucleophile. Therefore, solutions should ideally be prepared fresh, or if short-term storage is necessary, buffered to a neutral or slightly acidic pH where the rate of hydrolysis is minimized.[8]

-

Oxidizing Agents and Incompatibilities: Strong oxidizing agents should be considered incompatible, as they can potentially react with the pyridine ring or other functional groups.[3][4] Safety data sheets for related compounds also list strong acids, bases, and reducing agents as materials to avoid.[3][4]

Recommended Storage and Handling Protocols

A proactive approach to storage and handling is the most effective strategy for preserving the purity and integrity of dibromopyridine carboxylate derivatives.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions for solid-state and solution-state materials.

| Parameter | Solid-State Storage | Solution-State Storage | Rationale & Causality |

| Temperature | Store in a cool, dry place. Ambient temperature is often sufficient, but for long-term storage, refrigeration (2-8 °C) is recommended. | Store at 2-8 °C for short-term use. For longer durations, consider storage at -20 °C or below, depending on the solvent's freezing point. | Lower temperatures decrease the rate of all potential degradation reactions, preserving the compound's integrity over time. |

| Light | Store in light-resistant containers (e.g., amber glass vials) or in the dark.[8] | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. | Prevents photodegradation, which can be initiated by exposure to UV or high-intensity visible light, leading to dehalogenation or other radical-mediated reactions.[10] |

| Humidity | Store in tightly sealed containers. For particularly sensitive compounds, storage in a desiccator is advised.[8][4] | Use anhydrous solvents where possible. Minimize headspace in the container to reduce condensation. | Prevents the ingress of atmospheric moisture, which can lead to hydrolysis of the carboxylate ester and physical changes to the solid material.[7] |

| Atmosphere | For highly sensitive or long-term archival samples, consider storage under an inert atmosphere (e.g., Argon or Nitrogen). | Degas solvents before use to remove dissolved oxygen, which can participate in oxidative degradation pathways. | An inert atmosphere displaces oxygen and moisture, providing maximum protection against oxidative and hydrolytic degradation. |

| pH (Solutions) | Not applicable. | Prepare solutions fresh. If storage is required, use a buffered system (typically neutral to slightly acidic pH) after performing a solution stability study.[8] | Minimizes acid- or base-catalyzed hydrolysis of the ester linkage, which is often the primary degradation pathway in solution.[15] |

Workflow for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool for understanding the stability profile of a drug substance.[15][16][17] It involves subjecting the compound to conditions more severe than accelerated storage to rapidly identify potential degradation products and pathways.[18] This knowledge is crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of the dibromopyridine carboxylate derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at room temperature, monitoring the reaction frequently (e.g., every 30 minutes), as base-catalyzed hydrolysis can be rapid.

-

At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation (Solid & Solution):

-

Photodegradation (as per ICH Q1B):

-

Expose the solid material and a solution of the compound to a controlled light source that provides both UV and visible output (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the light-exposed and dark control samples.

-

The goal in each condition is to achieve a target degradation of approximately 5-20%.[18] This provides a sufficient quantity of degradants for detection and characterization without leading to secondary degradation that would not be seen under normal storage conditions.[17]

Caption: Forced Degradation Experimental Workflow

Analytical Methods for Stability Monitoring

A robust, stability-indicating analytical method is one that can accurately quantify the parent compound while separating it from all potential degradation products and impurities.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of stability testing.[19] A reversed-phase method (e.g., using a C18 column) with a gradient elution of water and acetonitrile (often with a formic acid or ammonium acetate modifier) is typically effective for separating the relatively nonpolar parent compound from more polar degradation products (such as the hydrolyzed carboxylic acid). UV detection is suitable for quantification, while coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for identifying unknown degradants.[20][21]

-

Gas Chromatography (GC): For more volatile derivatives or potential impurities, GC coupled with a flame ionization detector (FID) or mass spectrometer (MS) can be a powerful tool.[20][22]

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated. Understanding these pathways is key to interpreting stability data and, if necessary, redesigning the molecule to improve its stability profile.

-

Ester Hydrolysis: This is often the most significant pathway in the presence of water, acid, or base. It results in the formation of the parent dibromopyridine carboxylic acid.

-

Dehalogenation: Under photolytic or strong reductive conditions, a bromine atom can be cleaved from the pyridine ring, resulting in a monobromo- or unsubstituted pyridine derivative.

-

Pyridine Ring Degradation: Under very harsh oxidative or photolytic conditions, the aromatic pyridine ring itself may undergo cleavage or modification, leading to a variety of smaller, often more polar, degradation products.[23][24][25]

Caption: Primary Degradation Pathways

Conclusion

The chemical stability of dibromopyridine carboxylate derivatives is a multifaceted issue that demands rigorous control over storage and handling conditions. The primary threats to their integrity are humidity, which drives hydrolysis of the ester group, and light, which can initiate dehalogenation. By implementing the protocols outlined in this guide—including controlled storage conditions and the use of forced degradation studies to develop robust analytical methods—researchers can ensure the reliability of their work and the quality of their materials. A proactive and scientifically grounded approach to stability is essential for advancing research and development involving this important class of chemical compounds.

References

-

Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483–498. [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

-

Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic acid. Applied and Environmental Microbiology, 56(5), 1352–1356. [Link]

-

Fetzner, S. (1998). Bacterial degradation of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 49(3), 237–250. [Link]

-

Verma, K. D., & Kumar, S. (2014). Microbial Degradation of Pyridine and Its Derivatives. International Journal of Advanced Biotechnology and Research, 5(2), 224-235. [Link]

-

Khan, I. A., Gokul, V. K., & Kumar, A. (2011). Effect of some pyridinium based compounds on the hydrolysis of carboxylate ester. Journal of Surface Science and Technology, 27(3-4), 135-146. [Link]

-

Marciniec, B., & Ogrodowczyk, M. (2002). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 59(2), 103-109. [Link]

-

Harding, M. M., & Nowell, I. W. (2015). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 10), 921–925. [Link]

-

Balucani, N., & Casavecchia, P. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(11), 269. [Link]

-

Stone, A. J., & Price, S. L. (2017). From dimers to the solid-state: Distributed intermolecular force-fields for pyridine. The Journal of Chemical Physics, 147(8), 084107. [Link]

-

Priebe, M. C., & Gland, J. L. (1986). Reaction Chemistry of Solid-State Pyridine Thin Films with Vapor Deposited Ag, Mg, and Al. Langmuir, 2(4), 438–443. [Link]

-

Wikipedia. (n.d.). Pivalic acid. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

-

Occupational Safety and Health Administration (OSHA). (1991). Pyridine. Method PV2295. [Link]

-

Patel, K., & Patel, P. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Research Journal of Pharmacy and Technology, 12(8), 3723-3727. [Link]

-

Zhang, J., Li, H., & Wang, Y. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(5), 291-297. [Link]

-

Anders, E. J., et al. (2019). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. The Journal of Organic Chemistry, 84(10), 6036–6047. [Link]

-

Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(29), 5055-5057. [Link]

-

Alsulays, B. B. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 10(9), 2187-2191. [Link]

-

Sharma, A., & Singh, S. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(4), 441-446. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.

-

Cernohorsky, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 692. [Link]

-

Pharma Knowledge Centre. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. [Link]

-

Marciniec, B., & Ogrodowczyk, M. (2002). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica-Drug Research, 59(2), 103-9. [Link]

-

Gemoets, H. P. L., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry, 17(5), 1054-1060. [Link]

-

Knieke, C., et al. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Pharmaceutics, 13(4), 447. [Link]

-

Wang, H., & Chen, J.-R. (2019). Bromine Radical Catalysis by Energy Transfer Photosensitization. Organic Letters, 21(16), 6247–6251. [Link]

-

Ma, J., et al. (2011). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 76(4), 346-353. [Link]

-

Klopotek, A., et al. (2015). Physical stability of moisture-sensitive tablets stored in a canister or as a unit-dose. European Journal of Hospital Pharmacy, 22(5), 292-297. [Link]

-

Bansal, A. K., & Kumar, S. (2012). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. AAPS PharmSciTech, 13(4), 1157–1165. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted [mdpi.com]

- 7. Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]

- 12. Bromine Radical Catalysis by Energy Transfer Photosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

- 16. ajpsonline.com [ajpsonline.com]

- 17. veeprho.com [veeprho.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. sepscience.com [sepscience.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

Methodological & Application

Suzuki-Miyaura coupling protocols for methyl 3-amino-4,6-dibromopyridine-2-carboxylate

Application Note: Regioselective Suzuki-Miyaura Coupling of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate

Executive Summary

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate is a high-value scaffold for kinase inhibitor discovery. Its utility lies in the ability to differentially functionalize the C4 and C6 positions. However, the presence of a free amino group at C3, an ester at C2, and two chemically distinct bromine atoms creates a complex regioselectivity landscape.

This guide details the electronic and steric rationale governing the reactivity of this scaffold and provides optimized protocols for:

-

Site-Selective C6-Arylation (Kinetic Control).

-

Sequential C4-Arylation (For asymmetric bis-aryl derivatives).

-

One-Pot Bis-Arylation (For symmetric derivatives).

Mechanistic Insight & Regioselectivity Logic

To achieve high yields and purity, one must understand the "Personality" of the molecule.

A. Electronic Bias (The -Effect)

In pyridine systems, oxidative addition of Palladium(0) occurs preferentially at the most electron-deficient carbon.

-

C6 Position (

to Nitrogen): This position is highly electron-deficient due to the inductive withdrawal of the adjacent ring nitrogen. It is the primary site of reactivity. -

C4 Position (

to Nitrogen): While also activated, the C4 position is less electron-deficient than C6. Furthermore, the electron-donating effect (+M) of the adjacent C3-amino group increases electron density at C4, effectively deactivating it relative to C6.

B. Steric Environment

-

C6 Position: Relatively unhindered, flanked only by the ring nitrogen and a proton at C5.

-

C4 Position: Significantly sterically crowded. It is sandwiched between the C3-amino group and the C5 proton.

C. The "Free Amine" Challenge

The C3-amino group can coordinate to Pd(II) species, potentially poisoning the catalyst or slowing the reaction.[1]

-

Solution: Use robust catalyst systems (e.g., Pd(dppf)Cl₂, Buchwald G2/G3 precatalysts) that resist amine coordination.

Visualization: Reaction Pathway

Figure 1: Reaction pathway demonstrating the kinetic preference for C6-arylation followed by C4-functionalization.

Experimental Protocols

Protocol A: Site-Selective C6-Arylation

Objective: Isolate the C6-monoarylated product with <5% bis-coupled impurity.

| Parameter | Condition | Rationale |

| Stoichiometry | 1.0 equiv Scaffold : 1.05 equiv Boronic Acid | Limiting the boronic acid prevents over-reaction at C4. |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | The bidentate dppf ligand has a large bite angle, promoting reductive elimination and resisting deactivation by the free amine. |

| Base | Na₂CO₃ (2.0 equiv) | A mild base minimizes ester hydrolysis at C2 and is sufficient for activating the boronic acid without pushing the reaction to C4. |

| Solvent | 1,4-Dioxane / Water (4:[2]1) | Standard biphasic system ensures solubility of inorganic base and organic reactants. |

| Temperature | 80 °C | Sufficient for C6 activation but low enough to suppress C4 coupling. |

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

-

Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) to achieve a concentration of 0.1 M.

-

Catalyst: Add Pd(dppf)Cl₂[3]·DCM (0.05 equiv) quickly under positive inert gas pressure.

-

Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

-

Monitor: Check LCMS. Look for consumption of starting material (M) and formation of Mono-product (M+Ar-Br).[4] If Bis-product exceeds 5%, lower temp to 60°C in future runs.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Sequential C4-Arylation (Synthesis of Asymmetric Bis-Aryls)

Objective: Install a second, different aryl group at the sterically hindered C4 position.

| Parameter | Condition | Rationale |

| Substrate | C6-Arylated Intermediate | From Protocol A. |

| Catalyst | XPhos Pd G2 (3-5 mol%) | XPhos is a bulky, electron-rich ligand essential for oxidative addition into the hindered/deactivated C4-Br bond. |

| Base | K₃PO₄ (3.0 equiv) | Stronger base required for the more difficult transmetallation/activation steps at C4. |

| Solvent | Toluene / Water (10:1) | Higher boiling point allows for thermal activation. |

| Temperature | 100–110 °C | High thermal energy required to overcome the activation barrier at C4. |

Step-by-Step Procedure:

-

Charge: Add C6-Arylated intermediate (1.0 equiv), Second Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Solvent: Add degassed Toluene/Water (10:1).

-

Catalyst: Add XPhos Pd G2 (0.05 equiv). Note: If G2 precatalyst is unavailable, use Pd₂(dba)₃ (0.025 eq) + XPhos (0.1 eq) and premix for 10 mins.

-

Reaction: Heat to 100–110 °C for 12–18 hours.

-

Workup: Standard aqueous extraction. The C2-ester may partially hydrolyze at this temp/base; if acid is detected, re-esterify using TMS-diazomethane or MeOH/H₂SO₄ if the ester is the desired final product.

Troubleshooting & Optimization Guide

Figure 2: Decision tree for troubleshooting common Suzuki coupling failures with aminopyridines.

Key Troubleshooting Notes:

-

Protodeboronation: If the boronic acid is electron-rich (e.g., 2,6-dimethoxyphenyl), it may lose the boron group before coupling. Solution: Switch to the corresponding Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt.

-

Ester Hydrolysis: If the C2-ester hydrolyzes to the acid, the reaction may stall due to the formation of an unreactive carboxylate salt. Solution: Maintain pH ~8-9 (use Bicarbonate) or use anhydrous conditions (Toluene/CsF).

References

-

Regioselectivity in Dihalopyridines

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source:Chemical Science, 2016.

-

URL:[Link]

-

Catalyst Selection for Aminopyridines

-

General Suzuki Protocols for Pyridines

-

Mechanistic Overview

- Title: The Suzuki Reaction - Mechanism and Conditions.

- Source:Organic Chemistry Portal.

-

URL:[Link]

Sources

- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Optimized Buchwald-Hartwig Amination of Dibromopyridines

Introduction: The Strategic Importance of Aminopyridines and the Dibromopyridine Challenge

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these crucial C-N bonds, offering a significant improvement over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[2][3] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a suitable ligand and base.[4][5]

Dibromopyridines present a particularly valuable class of substrates, offering two reactive sites for the introduction of amino functionalities. This allows for the synthesis of both mono- and di-aminopyridine derivatives, providing a modular approach to tuning the electronic and steric properties of the target molecules. However, the amination of dibromopyridines is not without its challenges. These include:

-

Regioselectivity: In unsymmetrical dibromopyridines (e.g., 2,5-dibromopyridine), controlling which bromine atom reacts is a critical challenge.

-

Chemoselectivity: Achieving selective mono-amination versus di-amination requires careful optimization of reaction conditions.

-

Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and reduced reaction efficiency, a challenge particularly pronounced with 2-halopyridines.[6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of optimized reaction conditions for the Buchwald-Hartwig amination of various dibromopyridine isomers. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and provide actionable protocols to enable the selective and high-yielding synthesis of mono- and di-aminopyridines.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is essential for rational optimization. The generally accepted mechanism proceeds through a series of key steps:

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the dibromopyridine (Ar-Br) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine, forming a palladium-amido complex.[5]

-

Reductive Elimination: The C-N bond is formed as the desired aminopyridine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[4]

The efficiency of each of these steps is highly dependent on the choice of ligand, base, solvent, and reaction temperature.

Key Parameters for Optimization: A Causality-Driven Approach

The success of a Buchwald-Hartwig amination of a dibromopyridine hinges on the careful selection and optimization of several key parameters.

The Palladium Precursor: Initiating the Cycle

While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common. These Pd(II) and Pd(0) precursors, respectively, are reduced in situ to the active Pd(0) species. For improved reproducibility and catalyst efficiency, pre-formed palladium catalysts (precatalysts) that incorporate a ligand are often preferred. These precatalysts can offer greater air and moisture stability and generate the active catalytic species more reliably.

The Ligand: The Heart of Reactivity and Selectivity

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination, stabilize the palladium catalyst, and can prevent catalyst deactivation.[2]

For the amination of dibromopyridines, bulky, electron-rich biaryl phosphine ligands are generally the most effective.

Figure 2: A decision workflow for initial ligand selection.

-

For 2,6-Dibromopyridine: The proximity of the bromine atoms to the pyridine nitrogen makes this substrate particularly susceptible to catalyst inhibition.[6] Bulky ligands such as XPhos and RuPhos are often excellent choices as their steric hindrance can help prevent the pyridine nitrogen from coordinating to the palladium center.

-

For 3,5-Dibromopyridine: This isomer is less prone to catalyst inhibition due to the positions of the bromine atoms. A wider range of ligands can be effective, including Xantphos , which is known for its broad applicability.[7]

-

For 2,5-Dibromopyridine: Regioselectivity is the primary challenge here. The electronic and steric environment of the C-2 and C-5 positions are different, and the choice of ligand can influence which position reacts preferentially. Bulky ligands may favor reaction at the less hindered C-5 position.

The Base: A Crucial Proton Acceptor

The base plays a critical role in the deprotonation of the coordinated amine. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

-

Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most commonly used bases and are highly effective for a wide range of amines.[8] However, they are not compatible with base-sensitive functional groups such as esters and ketones.[4]

-

Weaker Bases (Cs₂CO₃, K₃PO₄): These bases offer greater functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve comparable yields.[8]

The Solvent: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the solubility of the base and the stability of the catalytic species.

-

Aprotic, Non-polar Solvents (Toluene, Dioxane): These are the most common and generally effective solvents for Buchwald-Hartwig aminations.[9] Toluene is often a good first choice.

-

Polar Aprotic Solvents (DMF, DMAc): While less common, these solvents can be useful for solubilizing certain substrates or bases. However, they can sometimes coordinate to the palladium and inhibit the reaction.

Optimized Reaction Conditions: A Comparative Overview

The following table summarizes representative optimized conditions for the mono- and di-amination of different dibromopyridine isomers. It is important to note that these are starting points, and further optimization may be necessary for specific amine coupling partners.

| Dibromopyridine Isomer | Desired Product | Amine Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| 2,6-Dibromopyridine | Mono-aminated | Primary/Secondary | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 70-95 | [10] |

| Di-aminated | Primary/Secondary | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80 | 4 | ~60 | [11] | |

| 3,5-Dibromopyridine | Mono-aminated | Primary/Secondary | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 12-18 | 60-85 | [12] |

| Di-aminated | Primary/Secondary | Pd₂(dba)₃ | RuPhos | LHMDS | Dioxane | 90 | 2 | 78-93 | [1] | |

| 2,5-Dibromopyridine | Mono-aminated (C2) | Primary/Secondary | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | Moderate | [5] |

| Mono-aminated (C5) | Primary/Secondary | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | Good | [13] | |

| Di-aminated | Primary/Secondary | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110 | 8 | Good | [12] |

Experimental Protocols: A Step-by-Step Guide

The following is a general protocol for the Buchwald-Hartwig amination of a dibromopyridine. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

-

Dibromopyridine (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol for mono-amination, 2.4 mmol for di-amination)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., XPhos, 1.2-6 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol for mono-amination, 2.8 mmol for di-amination)

-

Anhydrous, degassed solvent (e.g., toluene, 5-10 mL)

-

Oven-dried Schlenk tube or round-bottom flask with a magnetic stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the dibromopyridine, the palladium precatalyst (or palladium source and ligand), and the base.

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas three times.

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine. If the amine is a solid, it can be added in the first step with the other solids.

-

Reaction: Place the Schlenk tube in a preheated oil bath or heating block at the desired temperature and stir vigorously for the specified time.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive catalyst- Catalyst poisoning (especially for 2-halopyridines)- Incorrect ligand or base choice- Air or moisture contamination | - Use a pre-activated catalyst or ensure complete reduction of Pd(II) precursor.- Use a bulkier ligand (e.g., XPhos, RuPhos).- Screen different ligands and bases.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. |

| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water- Sub-optimal ligand-to-metal ratio- High reaction temperature | - Ensure anhydrous conditions.- Optimize the ligand-to-palladium ratio.- Lower the reaction temperature and increase the reaction time. |

| Poor Regioselectivity (for unsymmetrical dibromopyridines) | - Inappropriate ligand choice- Sub-optimal reaction temperature | - Screen ligands with different steric and electronic properties.- Vary the reaction temperature to exploit differences in activation energies for the two positions. |

Conclusion

The Buchwald-Hartwig amination of dibromopyridines is a powerful tool for the synthesis of a diverse range of mono- and di-aminopyridine derivatives. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can overcome the challenges of selectivity and catalyst inhibition. The protocols and guidelines presented in this application note provide a solid foundation for the successful optimization of these important transformations, enabling the efficient synthesis of valuable building blocks for drug discovery and materials science.

References

- Averin, A. D., Ulanovskaya, O. A., Pleshkova, N. A., Borisenko, A. A., & Beletskaya, I. P. (2007). Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines.

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 21, 2024, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 21, 2024, from [Link]

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10). ChemSpider SyntheticPages.

- Crust, E. J., Munslow, I. J., & Scott, P. (2005). Chiral N-heterocyclic carbene–palladium catalysed asymmetric allylic amination. Journal of Organometallic Chemistry, 690(15), 3373-3382.

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). ACS Publications. [Link]

- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Fors, B. P., & Buchwald, S. L. (2009). A General and Practical Method for the Monofunctionalization of Dihalides via Palladium-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 131(36), 12898–12899.

-

NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. (2017). Dalton Transactions. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 21, 2024, from [Link]

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025, August 11). ACS Omega. [Link]

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- The Asymmetric Buchwald–Hartwig Amination Reaction. (2023).

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry, 14, 1074–1082. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2013). Molecules, 18(11), 13867-13883. [Link]

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Synlett, 2007(09), 1470-1472.

Sources

- 1. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Ligand-controlled palladium catalysis enables switch between mono- and di-arylation of primary aromatic amines with 2-halobenzothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. benchchem.com [benchchem.com]

Application Note: Regioselective Functionalization of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate

Executive Summary

The regioselective functionalization of methyl 3-amino-4,6-dibromopyridine-2-carboxylate (Structure 1 ) is a critical transformation in the synthesis of USP7 inhibitors and other bioactive pyridine carboxamides. This scaffold presents a unique challenge due to the interplay between the electron-deficient pyridine core, the electron-withdrawing ester at C-2, and the electron-donating amino group at C-3.

This guide provides validated protocols for:

-